molecular formula C10H11FO5S B1435221 Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate CAS No. 2006277-70-7

Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate

Cat. No. B1435221
M. Wt: 262.26 g/mol
InChI Key: APKMGRXGYRZONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate” is a chemical compound with the CAS Number: 2006277-70-7 . It has a molecular weight of 262.26 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FO5S/c1-15-9-7 (17 (3,13)14)5-4-6 (11)8 (9)10 (12)16-2/h4-5H,1-3H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate” is a solid at room temperature . It has a molecular weight of 262.26 . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Scientific Field : Chemical Synthesis

    • Application Summary : “Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate” is a chemical compound with the CAS Number: 2006277-70-7 . It is used in chemical synthesis .
  • Scientific Field : Agrochemical and Pharmaceutical Industries

    • Application Summary : Trifluoromethylpyridines (TFMP), which could potentially be synthesized from “Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • Methods of Application : Various methods of synthesizing 2,3,5-DCTF, a TFMP derivative, have been reported .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Scientific Field : Antibacterial Research

    • Application Summary : N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives, which could potentially be synthesized from “Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate”, have been studied for their antibacterial activity .
  • Scientific Field : Chemical Analysis

    • Application Summary : This compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .
  • Scientific Field : Biological Research

    • Application Summary : Indole derivatives, which could potentially be synthesized from “Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate”, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Scientific Field : Chemical Properties Analysis
    • Application Summary : This compound can be analyzed for its chemical properties like structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes .

Safety And Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 6-fluoro-2-methoxy-3-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO5S/c1-15-9-7(17(3,13)14)5-4-6(11)8(9)10(12)16-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKMGRXGYRZONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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